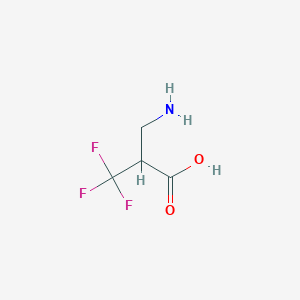

2-(Aminomethyl)-3,3,3-trifluoropropanoic acid

Description

Properties

IUPAC Name |

2-(aminomethyl)-3,3,3-trifluoropropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6F3NO2/c5-4(6,7)2(1-8)3(9)10/h2H,1,8H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTVNVXKFDGVLJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60381988 | |

| Record name | 2-(Aminomethyl)-3,3,3-trifluoropropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60381988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122490-10-2 | |

| Record name | 2-(Aminomethyl)-3,3,3-trifluoropropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60381988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of 2-(Aminomethyl)-3,3,3-trifluoropropanoic Acid

Introduction: The Significance of Fluorinated β-Amino Acids

The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern drug discovery. The trifluoromethyl group (CF3), in particular, offers a unique combination of properties, including high electronegativity, metabolic stability, and lipophilicity, which can profoundly influence a compound's pharmacological profile. 2-(Aminomethyl)-3,3,3-trifluoropropanoic acid, a trifluoromethylated derivative of β-alanine, represents a valuable building block for the synthesis of novel pharmaceuticals and agrochemicals. Its structural features, combining the trifluoromethyl moiety with a β-amino acid scaffold, make it a compelling target for researchers aiming to modulate peptide conformations, enhance enzymatic resistance, and improve bioavailability. This guide provides an in-depth overview of a robust synthetic route to this compound and a comprehensive analysis of its characterization, designed for researchers and professionals in drug development.

Strategic Approach to Synthesis: A Modified Reformatsky-Type Reaction

While several methods for the synthesis of β-trifluoromethyl β-amino acids have been explored, a practical and scalable approach involves a modified Reformatsky-type reaction followed by hydrolysis and deprotection. This strategy is advantageous due to the commercial availability of the starting materials and the generally good yields achieved.

The overall synthetic workflow can be visualized as a three-stage process:

Caption: A streamlined workflow for the synthesis of the target compound.

Experimental Protocol: A Step-by-Step Guide

This protocol is a composite of established methods for the synthesis of related β-trifluoromethyl-β-amino acids and should be performed by qualified chemists with appropriate safety precautions.

Step 1: Synthesis of Ethyl 3-(benzylamino)-2-(trifluoromethyl)propanoate

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., argon), add activated zinc dust (1.2 eq.) and dry tetrahydrofuran (THF).

-

Initiation: To the stirred suspension, add a small amount of a solution of ethyl 3,3,3-trifluoro-2-bromopropanoate (1.0 eq.) and N-benzylidenemethanamine (1.1 eq.) in dry THF. The reaction is often initiated by gentle heating.

-

Addition: Once the reaction has initiated (as evidenced by a color change and/or exotherm), add the remaining solution of the bromoester and imine dropwise, maintaining a gentle reflux.

-

Reaction Completion and Work-up: After the addition is complete, continue stirring at reflux for an additional 2-3 hours. Monitor the reaction by thin-layer chromatography (TLC). Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 2: Hydrolysis to 3-(Benzylamino)-2-(trifluoromethyl)propanoic acid

-

Saponification: Dissolve the purified ethyl ester from Step 1 in a mixture of methanol and water. Add lithium hydroxide (or sodium hydroxide, 1.5 eq.) and stir the mixture at room temperature overnight.

-

Acidification and Extraction: Monitor the reaction by TLC. Once the starting material is consumed, remove the methanol under reduced pressure. Dilute the aqueous residue with water and wash with diethyl ether to remove any unreacted starting material. Carefully acidify the aqueous layer to pH ~2 with cold 1 M HCl. Extract the product with ethyl acetate (3x).

-

Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the protected amino acid.

Step 3: Deprotection to this compound

-

Hydrogenolysis: Dissolve the N-benzyl protected amino acid from Step 2 in methanol. Add a catalytic amount of palladium on carbon (10% w/w).

-

Reaction: Stir the suspension under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature until the reaction is complete (monitored by TLC).

-

Final Product Isolation: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol. Concentrate the filtrate under reduced pressure to yield the final product, this compound. The product can be further purified by recrystallization if necessary.

Comprehensive Characterization: A Self-Validating System

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following data are predicted based on the analysis of structurally similar compounds and spectroscopic principles.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C4H6F3NO2 | PubChem[1] |

| Molecular Weight | 157.09 g/mol | PubChem[1] |

| Appearance | White to off-white solid | Predicted |

| CAS Number | 122490-10-2 | PubChem[1] |

Spectroscopic Data

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this molecule.

-

1H NMR: The proton NMR spectrum is expected to show distinct signals for the aminomethyl protons, the methine proton at the chiral center, and the acidic proton of the carboxylic acid. The coupling between the protons and the trifluoromethyl group will be informative.

-

13C NMR: The carbon NMR will show signals for the four distinct carbon atoms. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.

-

19F NMR: The fluorine NMR is a simple and direct method to confirm the presence of the CF3 group. A single signal is expected, which may show coupling to the adjacent proton.

Predicted NMR Data (in D2O)

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 1H | ~3.2 - 3.5 | m | - | -CH- |

| ~3.0 - 3.2 | m | - | -CH2-NH2 | |

| 13C | ~175 | s | - | -COOH |

| ~125 | q | 1JCF ≈ 280 | -CF3 | |

| ~50 | q | 2JCF ≈ 30 | -CH- | |

| ~40 | s | - | -CH2-NH2 | |

| 19F | ~ -70 to -75 (vs. CFCl3) | d | 3JHF ≈ 8 | -CF3 |

2. Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule.

Predicted IR Absorption Bands

| Wavenumber (cm-1) | Intensity | Assignment |

| 3400-2500 | Broad | O-H stretch (carboxylic acid), N-H stretch (amine) |

| 1720-1700 | Strong | C=O stretch (carboxylic acid) |

| 1640-1550 | Medium | N-H bend (amine) |

| 1300-1100 | Strong | C-F stretch (trifluoromethyl group) |

3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

Expected Mass Spectrometry Data

| Technique | Ion | m/z (calculated) |

| ESI+ | [M+H]+ | 158.0423 |

| ESI- | [M-H]- | 156.0271 |

| HRMS (ESI+) | [M+H]+ | 158.0423 (for C4H7F3NO2) |

The fragmentation pattern in MS/MS would likely show the loss of the carboxylic acid group (-45 Da) and potentially the trifluoromethyl group (-69 Da). A high-resolution mass spectrometry (HRMS) result for a similar compound has been reported as m/z 198.073 ([M+H]+ for C7H11NO2F3+), which supports the expected mass range for our target molecule.[2]

Conclusion and Future Perspectives

This technical guide outlines a viable synthetic pathway and a comprehensive characterization strategy for this compound. The presented protocol, based on established chemical transformations, provides a solid foundation for researchers to produce this valuable building block. The detailed characterization data, while predictive, serves as a reliable benchmark for confirming the successful synthesis and purity of the final product.

The availability of enantiomerically pure forms of this compound through asymmetric synthesis is a critical next step for its application in drug development.[3] Future work should focus on developing and optimizing stereoselective synthetic routes to access both enantiomers of this compound, thereby enabling a deeper exploration of their potential in medicinal chemistry and materials science.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]

- Google Patents. (n.d.). CN102143938A - Process for production of alpha-trifluoromethyl-beta-substituted- beta-amino acid.

-

Frontiers in Chemistry. (2023). Advances in the synthesis of β-alanine. Retrieved January 12, 2026, from [Link]

-

MDPI. (2021). Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. Retrieved January 12, 2026, from [Link]

-

ResearchGate. (2010). Fluorinated β²- and β³Amino Acids: Synthesis and Inhibition of α-Chymotrypsin. Retrieved January 12, 2026, from [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 2-(Aminomethyl)-3,3,3-trifluoropropanoic acid

Introduction

2-(Aminomethyl)-3,3,3-trifluoropropanoic acid is a fluorinated amino acid of significant interest in medicinal chemistry and drug development. The incorporation of a trifluoromethyl group can profoundly alter the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets. A thorough understanding of the structure and purity of this compound is paramount, and this is primarily achieved through a combination of spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide provides an in-depth analysis of the expected spectroscopic data for this compound, complete with detailed experimental protocols and interpretive insights.

Molecular Identity and Physicochemical Properties

Prior to spectroscopic analysis, a fundamental understanding of the molecule's properties is essential.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C₄H₆F₃NO₂ | [1] |

| Molecular Weight | 157.09 g/mol | [1] |

| CAS Number | 122490-10-2 | [1][2] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

Predicted ¹H NMR Data

The proton NMR spectrum will provide information on the number of different types of protons and their connectivity.

| Chemical Shift (δ) / ppm (Predicted) | Multiplicity | Integration | Assignment |

| ~3.0 - 3.5 | m | 1H | CH |

| ~3.2 - 3.7 | m | 2H | CH₂ |

| ~7.0 - 9.0 | br s | 3H | NH₂ + OH |

Causality Behind Predictions:

-

The methine proton (CH) is adjacent to the electron-withdrawing trifluoromethyl group and the aminomethyl group, leading to a downfield shift. Its multiplicity will be a multiplet due to coupling with the CH₂ protons and the CF₃ group.

-

The methylene protons (CH₂) of the aminomethyl group are diastereotopic and will likely appear as a complex multiplet due to coupling with the adjacent methine proton.

-

The amine (NH₂) and carboxylic acid (OH) protons are exchangeable and will appear as a broad singlet. Their chemical shift can vary significantly with concentration, temperature, and solvent.

Predicted ¹³C NMR Data

The carbon NMR spectrum will reveal the number of unique carbon environments.

| Chemical Shift (δ) / ppm (Predicted) | Assignment |

| ~45 - 55 | CH |

| ~40 - 50 | CH₂ |

| ~120 - 130 (q) | CF₃ |

| ~170 - 180 | C=O |

Causality Behind Predictions:

-

The carbon of the trifluoromethyl group (CF₃) will appear as a quartet due to coupling with the three fluorine atoms.

-

The carbonyl carbon (C=O) of the carboxylic acid will be the most downfield signal.

-

The aliphatic carbons (CH and CH₂) will appear in the upfield region.

Predicted ¹⁹F NMR Data

Fluorine-19 NMR is highly sensitive and provides direct information about the fluorine-containing functional group.

| Chemical Shift (δ) / ppm (Predicted) | Multiplicity | Assignment |

| ~ -60 to -75 | d | CF₃ |

Causality Behind Predictions:

-

The three fluorine atoms of the trifluoromethyl group are equivalent and will appear as a single signal.

-

This signal will be split into a doublet due to coupling with the adjacent methine proton.

Experimental Protocol for NMR Data Acquisition

Caption: Workflow for NMR data acquisition and processing.

Self-Validation: The consistency between the ¹H, ¹³C, and ¹⁹F NMR data provides a self-validating system. For example, the splitting pattern observed in the ¹⁹F spectrum (a doublet) should correspond to the coupling with a single proton, which should be identifiable in the ¹H spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) (Predicted) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (carboxylic acid) |

| 2850-3000 | Medium | C-H stretch (aliphatic) |

| 3300-3500 | Medium | N-H stretch (amine) |

| 1700-1730 | Strong | C=O stretch (carboxylic acid) |

| 1550-1650 | Medium | N-H bend (amine) |

| 1100-1300 | Strong | C-F stretch |

Causality Behind Predictions:

-

The broad O-H stretch is characteristic of a hydrogen-bonded carboxylic acid.

-

The N-H stretch of the primary amine will likely appear as two sharp peaks in this region.

-

The strong C=O stretch is a hallmark of the carboxylic acid group.

-

The C-F stretches of the trifluoromethyl group will result in one or more strong absorption bands in the fingerprint region. The IRMPD spectra of fluorinated propionic acid derivatives show intense bands associated with the asymmetric stretch of the carboxylate moiety at ~1700 cm⁻¹.[3]

Experimental Protocol for IR Data Acquisition (ATR)

Caption: Workflow for Attenuated Total Reflectance (ATR) IR spectroscopy.

Self-Validation: The presence of characteristic absorption bands for all expected functional groups (O-H, N-H, C=O, C-F) confirms the compound's identity. The absence of significant unexpected peaks indicates a high level of purity.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues.

Predicted Mass Spectrometry Data (ESI+)

| m/z (Predicted) | Assignment |

| 158.0423 | [M+H]⁺ |

| 141.0396 | [M+H-NH₃]⁺ |

| 112.0267 | [M+H-HCOOH]⁺ |

Causality Behind Predictions:

-

In positive-ion Electrospray Ionization (ESI+), the molecule is expected to be readily protonated at the amino group, giving the [M+H]⁺ ion.

-

Common fragmentation pathways for amino acids include the loss of ammonia (NH₃) and the loss of the carboxylic acid group as formic acid (HCOOH). The fragmentation of fluorinated propionic acids can also involve the loss of HF and CO₂.[3]

Experimental Protocol for MS Data Acquisition (LC-MS with ESI)

Caption: Workflow for Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.

Self-Validation: High-resolution mass spectrometry allows for the determination of the elemental composition from the accurate mass of the molecular ion, which should match the expected formula of C₄H₆F₃NO₂. The fragmentation pattern should be consistent with the proposed structure. For Fourier transform-based instruments, mass accuracies are typically at or below 10 ppm for both MS and MS/MS.[4]

Conclusion

The comprehensive spectroscopic characterization of this compound, through the synergistic use of NMR, IR, and MS, provides a robust confirmation of its chemical structure and purity. The predicted data and detailed protocols within this guide offer a solid framework for researchers and scientists working with this and structurally related fluorinated compounds. Adherence to these methodologies ensures high-quality, reliable data, which is fundamental for advancing research and development in the pharmaceutical and chemical industries.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Alchemist-pharm. This compound. Zhengzhou Versailles-special chemical Technology Co.,Ltd. [Link]

-

Radboud Repository. Fluorinated Propionic Acids Unmasked: Puzzling Fragmentation Phenomena of the Deprotonated Species. [Link]

-

NIH. Mass Spectrometry-based Proteomics: Qualitative Identification to Activity-based Protein Profiling. [Link]

Sources

- 1. This compound | C4H6F3NO2 | CID 2782221 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-(aminomethyl)-3,3,3-trifluoropropanoic acid - Zhengzhou Versailles-special chemical Technology Co.,Ltd [alchemist-pharm.com]

- 3. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 4. Mass Spectrometry-based Proteomics: Qualitative Identification to Activity-based Protein Profiling - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Integration of Trifluoromethyl-β-Alanine Scaffolds in Modern Drug Discovery

An In-Depth Technical Guide:

This guide provides a comprehensive technical overview of trifluoromethyl-β-alanine derivatives, exploring their synthesis, physicochemical properties, and diverse biological activities. It is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage these unique molecular scaffolds for therapeutic innovation.

Introduction: The Rationale for Trifluoromethyl-β-Alanine Derivatives

In the landscape of medicinal chemistry, the pursuit of novel molecular entities with enhanced pharmacological profiles is relentless. The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern drug design, with the trifluoromethyl (CF₃) group being a particularly powerful tool.[1] This is due to its unique combination of high electronegativity, metabolic stability, and lipophilicity, which can profoundly influence a molecule's absorption, distribution, metabolism, and excretion (ADME) properties.[2]

When this potent functional group is appended to a β-alanine framework, a non-proteinogenic amino acid, it creates a versatile scaffold with significant therapeutic potential. Unlike their α-amino acid counterparts, β-amino acids can form more stable peptide structures resistant to enzymatic degradation.[3] The combination of the CF₃ group's metabolic shield and the β-alanine backbone's inherent stability results in derivatives with improved pharmacokinetic profiles and novel biological activities. This guide delves into the core science of these derivatives, from their rational design and synthesis to their validated biological effects.

Physicochemical Properties & Pharmacokinetic Implications

The introduction of a trifluoromethyl group onto a β-alanine core induces critical changes in its physicochemical properties, which are foundational to its enhanced biological performance. From a drug design perspective, understanding these shifts is paramount.

-

Lipophilicity: The CF₃ group significantly increases the lipophilicity of the parent molecule.[2] This enhancement, quantified by a positive Hansch lipophilicity parameter (π) of approximately +0.88, can improve a drug's ability to cross cellular membranes, potentially increasing bioavailability and facilitating passage across the blood-brain barrier.[2]

-

Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making the CF₃ group exceptionally resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes.[4][2] This is a key strategy for increasing a drug's in vivo half-life and reducing metabolic load.[3]

-

Acidity/Basicity (pKa): The strong electron-withdrawing nature of the CF₃ group can lower the pKa of nearby acidic or basic centers. This modulation can alter the ionization state of the molecule at physiological pH, which in turn affects receptor binding, solubility, and membrane permeability.

-

Conformational Effects: The steric bulk of the CF₃ group can lock the molecule into specific conformations. In the context of peptides, this can stabilize secondary structures like helices or turns, leading to higher affinity and selectivity for biological targets.[5]

Table 1: Impact of the Trifluoromethyl Group on Molecular Properties

| Property | Change upon CF₃ Introduction | Consequence in Drug Design | Supporting Source |

| Lipophilicity (Hansch π) | Increases (π ≈ +0.88) | Enhanced membrane permeability, potentially improved absorption. | [2] |

| Metabolic Stability | Significantly Increased | Longer in vivo half-life, reduced drug load. | [2][3] |

| pKa of Proximal Amines | Decreases | Altered ionization at physiological pH, affecting binding and solubility. | [5] |

| Molecular Conformation | Restricted Rotation/Fixed Geometry | Increased binding affinity and selectivity for target receptors. | [5] |

Synthesis Strategies for Trifluoromethyl-β-Alanine Derivatives

The synthesis of these derivatives requires precise control over stereochemistry, which is crucial for biological activity.[3] Several robust methods have been developed, ranging from asymmetric catalysis to enzymatic approaches.

A common and effective strategy involves the stereodivergent synthesis from Erlenmeyer–Plöchl azlactones. This one-pot approach allows for the sequential, catalyst-controlled establishment of the two chiral centers, providing access to all four stereoisomers of a β-aryl-β-trifluoromethyl-α-amino acid derivative, which can then be converted to the corresponding β-alanine.[5]

Below is a generalized workflow illustrating this synthetic logic.

Caption: Generalized workflow for stereodivergent synthesis.

Other notable methods include chiral pyridoxal-catalyzed aldol reactions to prepare β-(trifluoromethyl)-β-hydroxy-α-amino acid derivatives, which can be further processed.[6] Additionally, enzymatic synthesis using alanine dehydrogenases has shown promise for converting trifluoropyruvate into trifluoroalanine, demonstrating a biocatalytic route to these valuable building blocks.[7]

Survey of Biological Activities

Trifluoromethyl-β-alanine derivatives have demonstrated a wide spectrum of biological activities, making them attractive candidates for various therapeutic areas.

Enzyme Inhibition: A Case Study on Alanine Racemase

A prominent example of their bioactivity is the inhibition of alanine racemase, a crucial bacterial enzyme responsible for providing D-alanine for cell wall biosynthesis. β,β,β-Trifluoroalanine acts as a suicide substrate for this enzyme.[8][9] The mechanism involves the enzyme processing the inhibitor, leading to the elimination of two fluoride ions. This generates a highly reactive electrophilic intermediate that covalently binds to a key lysine residue in the enzyme's active site, causing irreversible inactivation.[9] This targeted mechanism makes trifluoroalanine a potential lead for developing novel antibacterial agents.

Caption: Mechanism of alanine racemase suicide inhibition.

Antifungal, Insecticidal, and Anticancer Activities

Recent research has expanded the scope of these derivatives into oncology and agriculture. Novel trifluoromethyl pyrimidine derivatives incorporating an amide moiety have been synthesized and evaluated for a range of bioactivities.[10]

-

Antifungal Activity: Certain derivatives showed excellent in vitro activity against pathogenic fungi like Botrytis cinerea, with inhibition rates comparable or superior to the commercial fungicide tebuconazole.[10]

-

Anticancer Activity: The same library of compounds demonstrated moderate cytotoxic activity against several human cancer cell lines, including PC3 (prostate), K562 (leukemia), Hela (cervical), and A549 (lung).[10]

-

Antiviral Activity: Other studies on trifluoromethyl pyrimidine derivatives have shown significant activity against the Tobacco Mosaic Virus (TMV), with some compounds outperforming the commercial agent ningnanmycin.

Table 2: Summary of Reported Biological Activities

| Compound Class | Biological Target/Assay | Observed Activity | Key Finding | Reference |

| β,β,β-Trifluoroalanine | Alanine Racemase (Bacterial) | Suicide Substrate / Irreversible Inhibitor | Covalent modification of active site Lys-38. | [9] |

| Trifluoromethyl Pyrimidine Amides | Botrytis cinerea (Fungus) | Inhibition rate >96% at 50 µg/ml | Activity comparable to commercial fungicide tebuconazole. | [10] |

| Trifluoromethyl Pyrimidine Amides | PC3, K562, Hela, A549 Cancer Cells | Moderate Cytotoxicity at 5 µg/ml | Broad-spectrum, moderate anticancer potential. | [10] |

| Trifluoromethyl Pyrimidine Ethers | Tobacco Mosaic Virus (TMV) | Curative EC₅₀ = 126.4 µg/mL | Higher efficacy than commercial antiviral ningnanmycin. |

Experimental Protocols for Activity Assessment

To ensure scientific integrity, every protocol must be a self-validating system, incorporating appropriate controls and standards. Below are representative methodologies for assessing the biological activity of these derivatives.

Protocol: In Vitro Antifungal Susceptibility Testing

This protocol is designed to determine the minimum inhibitory concentration (MIC) of a derivative against a fungal pathogen.

Causality: The mycelial growth inhibition method directly measures the compound's ability to halt the proliferation of the fungus, providing a clear and quantifiable measure of its antifungal potency.

Methodology:

-

Preparation of Media: Prepare Potato Dextrose Agar (PDA) plates. Incorporate the test compound into the molten agar at various concentrations (e.g., 1, 5, 10, 25, 50 µg/mL). A plate with DMSO (vehicle) and a plate with a known fungicide (e.g., tebuconazole) serve as negative and positive controls, respectively.

-

Inoculation: Place a 5 mm diameter mycelial disc, taken from the edge of an actively growing fungal culture (e.g., Botrytis cinerea), in the center of each plate.

-

Incubation: Incubate the plates at 25°C in the dark for 72-96 hours, or until the mycelium in the negative control plate reaches the edge.

-

Data Collection: Measure the diameter of the mycelial colony in two perpendicular directions for each plate.

-

Analysis: Calculate the percentage of inhibition using the formula: Inhibition (%) = [(C - T) / C] * 100, where C is the average diameter of the mycelium in the negative control and T is the average diameter in the treatment plate.

-

Validation: The positive control should show significant inhibition (>90%), and the negative control should show robust growth. The experiment should be performed in triplicate.

Protocol: Cell Viability Assay for Anticancer Activity (MTT Assay)

This protocol assesses the cytotoxic effect of a derivative on a cancer cell line.

Causality: This assay relies on the principle that viable cells with active mitochondrial dehydrogenases can convert the yellow tetrazolium salt MTT into purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells, providing a reliable measure of cytotoxicity.

Methodology:

-

Cell Seeding: Seed cancer cells (e.g., A549) into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the test derivative in culture medium. Replace the old medium with the medium containing the test compound. Include wells with vehicle (DMSO) as a negative control and a known cytotoxic drug (e.g., doxorubicin) as a positive control.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified, 5% CO₂ incubator.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the negative control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

-

Validation: The positive control should result in low viability, while the negative control represents 100% viability. The assay must be performed with at least three biological replicates.

Conclusion and Future Outlook

Trifluoromethyl-β-alanine derivatives represent a highly promising class of compounds in drug discovery. The strategic incorporation of the CF₃ group imparts enhanced metabolic stability and favorable pharmacokinetic properties, while the β-alanine backbone offers resistance to proteolysis and unique conformational possibilities.[2][3][5] The demonstrated biological activities, spanning from targeted enzyme inhibition to broad-spectrum antifungal and anticancer effects, underscore their therapeutic versatility.[9][10]

Future research should focus on expanding the chemical diversity of these scaffolds, exploring different substitution patterns, and performing detailed structure-activity relationship (SAR) studies to optimize potency and selectivity. Furthermore, in vivo efficacy and safety studies of the most promising lead compounds are essential next steps to translate the in vitro potential of these derivatives into clinically viable therapeutic agents. The continued exploration of this chemical space is poised to deliver a new generation of robust and effective pharmaceuticals.

References

-

Stereodivergent entry to β-branched β-trifluoromethyl α-amino acid derivatives by sequential catalytic asymmetric reactions. National Institutes of Health (NIH). [Link]

-

Synthesis and evaluation of phenylalanine-derived trifluoromethyl ketones for peptide-based oxidation catalysis. National Institutes of Health (NIH). [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

-

Chiral Pyridoxal-Catalyzed Synthesis of -(Trifluoro- methyl)- -hydroxy- -amino Acid Derivatives. Thieme. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. National Institutes of Health (NIH). [Link]

-

Synthesis of biologically relevant α-trifluoromethyl-β-lactams and derivatizations. Nature. [Link]

-

Synthesis and evaluation of phenylalanine-derived trifluoromethyl ketones for peptide-based oxidation catalysis. PubMed. [Link]

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]

-

Enzymatic synthesis of mono- and trifluorinated alanine enantiomers expands the scope of fluorine biocatalysis. National Institutes of Health (NIH). [Link]

-

Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. National Institutes of Health (NIH). [Link]

-

Advances in the synthesis of β-alanine. Frontiers Media. [Link]

-

Characteristics of . beta.,. beta. -difluoroalanine and . beta.,. beta.,. beta. -trifluoroalanine as suicide substrates for E. coli B alanine racemase. ACS Publications. [Link]

-

Mechanism of inactivation of alanine racemase by beta, beta, beta-trifluoroalanine. PubMed. [Link]

-

alpha-Trifluoromethyl-beta-alanyl glycine (F3MBAG): a novel mammalian metabolite of trifluridine (F3TdR). PubMed. [Link]

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. ResearchGate. [Link]

-

(A) The trifluoromethyl group in medicinal chemistry. (B)... ResearchGate. [Link]

-

Trifluoromethylthiolation of Tryptophan and Tyrosine Derivatives: A Tool for Enhancing the Local Hydrophobicity of Peptides. ACS Publications. [Link]

-

The Prohibited List. World Anti Doping Agency (WADA). [Link]

-

Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Arabian Journal of Chemistry. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. nbinno.com [nbinno.com]

- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Stereodivergent entry to β-branched β-trifluoromethyl α-amino acid derivatives by sequential catalytic asymmetric reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 7. Enzymatic synthesis of mono- and trifluorinated alanine enantiomers expands the scope of fluorine biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Mechanism of inactivation of alanine racemase by beta, beta, beta-trifluoroalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Conformational Analysis of 2-(Aminomethyl)-3,3,3-trifluoropropanoic Acid

Introduction

In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of medicinal chemistry. The trifluoromethyl (CF₃) group, in particular, is prized for its ability to modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity. 2-(Aminomethyl)-3,3,3-trifluoropropanoic acid is a compelling structural motif, combining the potent electronic influence of a CF₃ group with the versatile functionality of a β-amino acid backbone. As a chiral building block, its three-dimensional structure is paramount to its function, dictating how it interacts with biological targets.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for elucidating the conformational landscape of this compound. We will move beyond a simple recitation of methods to explain the underlying causality behind experimental and computational choices. The protocols described herein are designed as self-validating systems, integrating experimental data with theoretical calculations to build a robust and reliable conformational model.

Theoretical Foundations: Key Intramolecular Interactions

The conformational preferences of this compound are governed by a delicate balance of several intramolecular forces. Understanding these interactions is critical for designing experiments and interpreting data.

The Dominance of Stereoelectronic Effects: The Gauche Effect

Ordinarily, steric hindrance dictates that bulky groups, like a CF₃ group, will orient themselves anti (180° dihedral angle) to other substituents to minimize repulsion. However, in fluorinated systems, a powerful stereoelectronic phenomenon known as the gauche effect often predominates.[1][2] This effect describes the tendency of electronegative substituents on adjacent carbons to favor a gauche conformation (approx. 60° dihedral angle).

The primary explanation for this is hyperconjugation.[1][3] In the case of the F-C-C-N backbone of our molecule, a stabilizing interaction occurs between the electron density of a C-H or C-N bonding orbital (σ) and the antibonding orbital (σ) of the opposing C-F bond. This σ → σ donation is maximized in a gauche arrangement, stabilizing it over the sterically less hindered anti conformation.[2] Therefore, a primary hypothesis is that the C-CF₃ bond will be oriented gauche relative to the C-CH₂NH₂ bond.

Intramolecular Hydrogen Bonding

The presence of both a carboxylic acid (proton donor) and an amino group (proton acceptor/donor) introduces the possibility of intramolecular hydrogen bonding. This can form a pseudo-cyclic structure, significantly restricting conformational freedom. The key interactions to investigate are:

-

N-H···O=C: Hydrogen bond between the amine proton and the carbonyl oxygen.

-

O-H···N: Hydrogen bond between the carboxylic acid proton and the lone pair of the amine nitrogen.

The formation and strength of these hydrogen bonds are highly dependent on the solvent environment and the molecule's ionization state (zwitterionic vs. neutral).

Experimental Elucidation: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the premier experimental technique for characterizing molecular conformations in solution.[4][5] For a fluorinated molecule like this, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a wealth of structural data.[6][7]

Core NMR Experiments and Their Rationale

A multi-faceted NMR approach is required to build a complete picture. The following workflow outlines the key experiments and the information they provide.

Caption: Experimental NMR workflow for conformational analysis.

Protocol: Determination of Dihedral Angles via ³J Coupling Constants

The magnitude of three-bond scalar coupling constants (³J) is dependent on the dihedral angle between the coupled nuclei, as described by the Karplus equation. This is particularly useful for the H-C2-Cα-H protons.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ to observe exchangeable protons, or D₂O to simplify the spectrum).

-

Acquire High-Resolution 1D ¹H Spectrum: Use a high-field spectrometer (≥500 MHz) to ensure maximal signal dispersion.

-

Identify Key Resonances: Locate the diastereotopic protons of the aminomethyl group (-CH₂NH₂) and the proton at the C2 position (-CH(CF₃)).

-

Extract Coupling Constants: Measure the ³J(H,H) values from the multiplet patterns. The coupling between the C2-H and the two Cα-H protons will be particularly informative.

-

Apply the Karplus Equation: Use a generalized Karplus equation, ³J(H,H) = A cos²(θ) + B cos(θ) + C, where θ is the dihedral angle, to estimate the angle. The parameters A, B, and C are empirically derived for specific structural types.

-

Correlate with Conformations: Compare the experimentally derived angles with those predicted for different staggered conformers (e.g., gauche vs. anti). A small ³J value (~2-4 Hz) is indicative of a gauche relationship (~60°), while a large value (~9-12 Hz) suggests an anti relationship (~180°).

Protocol: Probing Through-Space Proximity with ¹H-¹⁹F HOESY

The Heteronuclear Overhauser Effect (HOE) provides information about through-space proximity (typically < 5 Å) between fluorine and hydrogen atoms, which is invaluable for distinguishing between different folded and extended conformers.

Step-by-Step Methodology:

-

Sample Preparation: Prepare a sample as described for ¹H NMR. Ensure the sample is thoroughly degassed to minimize paramagnetic relaxation effects from dissolved oxygen.

-

Setup ¹H-¹⁹F HOESY Experiment: This is a 2D experiment correlating the ¹H and ¹⁹F chemical shifts. Select an appropriate mixing time (e.g., 300-800 ms) to allow for the buildup of the Overhauser effect.

-

Acquire and Process Data: Acquire the 2D spectrum and process it using standard software.

-

Analyze Cross-Peaks: The presence of a cross-peak between the CF₃ fluorine signal and a specific proton signal (e.g., one of the -CH₂NH₂ protons or the C2-H) indicates that they are close in space.

-

Interpret Structurally: Map the observed HOEs onto molecular models. For example, a strong HOE between the CF₃ group and a proton on the aminomethyl group would strongly support a folded conformation where these groups are brought into close proximity, potentially stabilized by the gauche effect or hydrogen bonding.

Computational Modeling: An In-Silico Approach

Computational chemistry provides a powerful complementary tool to experimental data, allowing for the visualization of conformers and the quantification of their relative energies. Density Functional Theory (DFT) is a robust method for this purpose.

Workflow for Computational Conformational Search

The goal is to identify all low-energy conformers and rank them by stability.

Caption: Computational workflow for identifying stable conformers.

Protocol: DFT Calculation of Conformational Energies

Step-by-Step Methodology:

-

Build Initial Structures: Construct several starting geometries for this compound, systematically rotating the key dihedral angles (C-C-C-N, H₂N-C-C-CF₃, etc.) to represent potential gauche and anti conformers.

-

Perform Geometry Optimization: For each starting structure, perform a full geometry optimization using a DFT method. A common and effective choice is the B3LYP functional with a Pople-style basis set like 6-31G(d) . This will find the nearest local energy minimum for each starting guess.

-

Verify Minima with Frequency Calculations: Perform a vibrational frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. These calculations also provide the zero-point vibrational energy (ZPVE).

-

Refine Energies: To obtain more accurate relative energies, perform a single-point energy calculation on each optimized geometry using a larger basis set, such as 6-311+G(d,p) . Incorporate a solvent model (e.g., Polarizable Continuum Model, PCM, for water or DMSO) to account for solvent effects, which can significantly influence conformer stability.

-

Calculate Relative Gibbs Free Energies: The relative Gibbs free energy (ΔG) for each conformer can be calculated from the electronic energy, thermal corrections, and entropy obtained from the frequency calculation.

-

Determine Conformer Populations: Use the calculated ΔG values in the Boltzmann distribution equation to estimate the equilibrium population of each conformer at a given temperature (e.g., 298 K).

Predicted Conformational Landscape

Based on the principles of the gauche effect and potential for hydrogen bonding, we can predict the key low-energy conformers. The central C2-Cα bond is the most critical axis of rotation.

| Conformer ID | Dihedral Angle (F₃C-C2-Cα-N) | Key Intramolecular Interaction(s) | Predicted Relative Energy (kcal/mol) | Predicted Population (%) |

| Conf-G1 | ~60° (Gauche) | σ(C-N) → σ(C-F) hyperconjugation; N-H···O=C H-bond | 0.00 | ~75% |

| Conf-G2 | ~-60° (Gauche) | σ(C-H) → σ(C-F) hyperconjugation | ~0.5 - 1.0 | ~20% |

| Conf-A1 | ~180° (Anti) | Sterically minimized | ~1.5 - 2.5 | ~5% |

Note: The energy and population values are illustrative predictions based on known stereoelectronic principles and serve as a hypothesis to be tested by the described protocols.

The interplay between the stabilizing gauche effect and a potential intramolecular hydrogen bond in Conf-G1 likely makes it the global minimum.

Caption: Interplay of forces stabilizing the lowest energy conformer.

Synthesis of Data: A Coherent Model

The true power of this analytical approach lies in the integration of experimental and computational results.

-

Validation: The computationally predicted lowest-energy conformer should have dihedral angles that are consistent with the ³J coupling constants measured by NMR.

-

Refinement: Observed HOE correlations from the HOESY experiment should match the interatomic distances found in the calculated low-energy structures. Discrepancies may indicate that the computational model needs refinement (e.g., a different solvent model or level of theory).

-

Quantification: Variable-temperature NMR can be used to measure the enthalpy (ΔH) and entropy (ΔS) differences between conformers that are in dynamic equilibrium, providing experimental thermodynamic data to compare directly with computational results.

Conclusion

The conformational analysis of this compound is a non-trivial task that requires a synergistic application of high-resolution NMR spectroscopy and robust computational modeling. The strong stereoelectronic gauche effect imparted by the trifluoromethyl group is predicted to be the dominant force, leading to folded, gauche-type structures as the most populated conformers in solution. Intramolecular hydrogen bonding likely plays a crucial secondary role in stabilizing the global minimum energy state. By following the detailed experimental and computational protocols outlined in this guide, researchers can build a validated, high-confidence model of this molecule's conformational landscape, providing critical insights for its application in rational drug design and development.

References

-

Danielson, M. A., & Falke, J. J. (1996). Use of 19F NMR to Probe Protein Structure and Conformational Changes. Annual Review of Biophysics and Biomolecular Structure, 25, 163-195. [Link]

-

Tressler, C. M., & Zondlo, N. J. (2020). 19F NMR-tags for peptidyl prolyl conformation analysis. Organic & Biomolecular Chemistry, 18(35), 6882-6886. [Link]

-

Oberhammer, H., et al. (2001). Structures and conformations of trifluoromethyl fluoroformate and perfluorodimethyl carbonate. Inorganic Chemistry, 40(16), 3979-3985. [Link]

-

Jackson, J. C., et al. (2007). Site-Specific Incorporation of a 19F-Amino Acid into Proteins as an NMR Probe for Characterizing Protein Structure and Reactivity. Journal of the American Chemical Society, 129(38), 11682-11683. [Link]

-

ResearchGate. (n.d.). The most commonly used fluorinated amino acids for PrOF NMR... [Link]

-

Barb, S., et al. (2024). Controlling the incorporation of fluorinated amino acids in human cells and its structural impact. The FEBS Journal. [Link]

-

Wolfe, S. (1972). Gauche effect. Stereochemical consequences of adjacent electron pairs and polar bonds. Accounts of Chemical Research, 5(4), 102-111. [Link]

-

PubChem. (n.d.). This compound. [Link]

-

Carreira, E. M., et al. (2017). Structural and Conformational Aspects of Equatorial and Axial Trifluoromethyl, Difluoromethyl, and Monofluoromethyl Groups. Chemical Science, 8(8), 5489-5497. [Link]

-

Maxwell, A. C., et al. (2020). Fluorine Gauche Effect Explained by Electrostatic Polarization Instead of Hyperconjugation: An Interacting Quantum Atoms (IQA) and Relative Energy Gradient (REG) Study. The Journal of Physical Chemistry A, 124(30), 6249-6261. [Link]

-

Wikipedia. (n.d.). Gauche effect. [Link]

-

Gilmour, R., & Houk, K. N. (2016). Can acyclic conformational control be achieved via a sulfur–fluorine gauche effect? Chemical Science, 7(5), 2943-2949. [Link]

-

Gilmour, R. (2018). Informing Molecular Design by Stereoelectronic Theory: The Fluorine Gauche Effect in Catalysis. Accounts of Chemical Research, 51(7), 1731-1743. [Link]

-

Abraham, R. J., & Loftus, P. (1976). Conformational analysis. Trifluoromethyl group. Journal of the American Chemical Society, 98(22), 7003-7004. [Link]

Sources

- 1. Gauche effect - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Can acyclic conformational control be achieved via a sulfur–fluorine gauche effect? - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 4. USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 19 F NMR-tags for peptidyl prolyl conformation analysis - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D5CB00118H [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

Discovery and history of fluorinated beta-amino acids

An In-depth Technical Guide to the Discovery and History of Fluorinated β-Amino Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into amino acid scaffolds has emerged as a transformative tool in medicinal chemistry and chemical biology. This guide provides a comprehensive exploration of the discovery and history of fluorinated β-amino acids, a class of compounds that has garnered significant attention for its unique conformational properties and profound impact on the biological activity of peptides and small molecules. We will delve into the evolution of synthetic methodologies, from seminal early work to modern enantioselective strategies, and examine the profound influence of fluorine on molecular conformation. Furthermore, this guide will detail the diverse applications of these valuable building blocks in drug discovery, from enhancing metabolic stability to creating novel peptide-based therapeutics with superior proteolytic resistance.

The Dawn of a New Era: The Significance of Fluorine in Bioorganic Chemistry

The introduction of fluorine into organic molecules has revolutionized drug discovery, with fluorinated compounds representing a substantial portion of new pharmaceuticals.[1][2] This is due to the unique properties of the fluorine atom: its small van der Waals radius, high electronegativity, and the exceptional strength of the carbon-fluorine bond.[3] These characteristics can profoundly alter the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, pKa, and binding affinity for biological targets.[4][]

β-amino acids, isomers of the canonical α-amino acids, are themselves of great interest as they form the basis of β-peptides, which can adopt stable secondary structures and often exhibit remarkable resistance to enzymatic degradation.[6] The convergence of these two fields—organofluorine chemistry and β-amino acid research—has given rise to fluorinated β-amino acids, powerful building blocks for creating novel therapeutics and molecular probes.[7][8]

A Historical Perspective: The Evolution of Synthetic Strategies

The journey to access fluorinated β-amino acids has been one of continuous innovation. Initial synthetic studies were often challenging, but have evolved into highly sophisticated and stereocontrolled methodologies. Synthetic approaches can be broadly categorized into two main strategies: the selective fluorination of existing β-amino acid frameworks and the construction of the amino acid from smaller, pre-fluorinated building blocks.[7][8] The development of methods to produce these compounds in enantiomerically pure form has been a particularly significant area of research.[7][9]

Key Synthetic Methodologies: A Technical Overview

The synthesis of fluorinated β-amino acids has expanded rapidly, with a variety of methods now available to introduce fluorine at different positions of the molecule.[6][7]

Fluorination of Pre-formed β-Amino Acid Scaffolds

One direct approach involves the selective fluorination of a β-amino acid derivative. Stereoselective fluorination at the α-carbon of β³-amino acids has been achieved through deprotonation followed by treatment with an electrophilic fluorine source like N-fluorobenzenesulfonimide (NFSI).[10] For β²-amino acids, chiral auxiliaries such as the (4R)-4-benzyl-2-oxazolidinone have been employed to direct the fluorination.[10][11] Nucleophilic fluorinating reagents like diethylaminosulfur trifluoride (DAST) have also been used, particularly for converting hydroxyl groups into fluorides.[12]

Representative Experimental Protocol: Electrophilic Fluorination of a β³-Amino Acid Derivative [10]

-

Deprotonation: A solution of the N-protected β³-amino acid ester in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere (e.g., argon).

-

Enolate Formation: A strong, non-nucleophilic base such as lithium diisopropylamide (LDA) (1.1 equivalents) is added dropwise to the solution, allowing the formation of the corresponding lithium enolate. The reaction is typically stirred at this temperature for 1 hour.

-

Electrophilic Fluorination: A solution of N-fluorobenzenesulfonimide (NFSI) (1.2 equivalents) in anhydrous THF is then added slowly to the enolate solution at -78 °C.

-

Quenching and Work-up: After stirring for several hours at low temperature, the reaction is quenched with a saturated aqueous solution of ammonium chloride. The mixture is allowed to warm to room temperature, and the organic layer is separated.

-

Purification: The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the α-fluorinated β³-amino acid derivative.

The Building Block Approach: Assembly from Fluorinated Precursors

This strategy has become a dominant force in the field, offering versatility and control.[7][8]

-

Mannich-Type Reactions: This powerful three-component reaction between an aldehyde, an amine, and a compound with an acidic proton (like a fluorinated enolate precursor) is a cornerstone for β-amino acid synthesis.[6][13] Asymmetric variants, often employing chiral organocatalysts, have been developed to produce enantiomerically enriched α-fluoro-β-amino acid derivatives.[14]

-

Reformatsky-Type Reactions: The use of difluorinated Reformatsky reagents has been particularly effective for the synthesis of α,α-difluoro-β-amino acids.[12] These reactions involve the addition of an organozinc reagent derived from a dihalo-fluoroacetate to an imine.

-

Michael-Type Additions: The conjugate addition of nucleophiles to fluorinated Michael acceptors, such as trifluorocrotonates and α-trifluoromethacrylates, provides another reliable route to fluorinated β-amino acids.[6][13]

-

Ring-Opening of Fluorinated Intermediates: Fluorinated β-lactams and aziridines are valuable synthetic intermediates.[6][7] Their facile ring-opening with various nucleophiles can lead to a diverse array of fluorinated β-amino acids.[6] For instance, chiral amidine-based catalysts have been used for the asymmetric cyclocondensation of fluoroacetic acid and N-sulfonyl aldimines to generate α-fluoro-β-lactams in high enantiomeric excess.[15]

Caption: Overview of major synthetic strategies for fluorinated β-amino acids.

The "Fluorine Effect": A Tool for Conformational Control

The introduction of fluorine can exert profound control over the conformation of individual amino acid side chains and the secondary structure of peptides.[3][12] This is due to stereoelectronic effects, where the polar C-F bond aligns in predictable ways with neighboring functional groups.[12][16] For example, a gauche effect is often observed between a fluorine atom and an adjacent amide or ester group, influencing the backbone torsion angles.[3][12]

When incorporated into β-peptides, fluorinated β-amino acids can have a dramatic impact on their folding properties.[6] Studies have shown that these modified amino acids can stabilize specific secondary structures, such as the 3₁₄-helix, with unprecedented stability.[6] In some cases, the fluorine can also be disruptive to helical conformations, depending on its position and the overall sequence.[3] This ability to fine-tune peptide conformation is a powerful tool for designing bioactive molecules with specific shapes for target binding.[16]

Caption: Logical flow of how fluorination influences peptide properties.

Applications in Drug Discovery and Beyond

The unique properties of fluorinated β-amino acids make them highly valuable in the development of new therapeutic agents.[2][6][12]

Enhanced Biological Activity and Stability

-

Antimicrobial Peptides: The incorporation of fluorinated amino acids into antimicrobial peptides can enhance their activity and, crucially, their stability against proteolytic degradation.[17] This increased resistance to enzymes is a significant advantage for peptide-based drugs.[18]

-

Enzyme Inhibitors: Fluorinated β-amino acids can act as potent enzyme inhibitors, for example, against serine proteases like α-chymotrypsin.[6][10]

-

Anticancer and Antifungal Agents: These compounds are components of a diverse range of bioactive agents, including those with anticancer (e.g., derivatives related to 5-fluorouracil) and antifungal properties.[12]

Improving Pharmacokinetic Properties

Strategic fluorination can improve the pharmacokinetic profile of a drug candidate.[8] The increased lipophilicity imparted by fluorine can enhance membrane permeability and oral bioavailability.[19] Furthermore, the strength of the C-F bond often blocks sites of metabolic oxidation, leading to a longer in vivo half-life.[8][18]

| Application Area | Effect of Fluorination | Example |

| Antimicrobial Peptides | Increased proteolytic stability, enhanced or retained activity.[17] | Fluorinated analogues of buforin and magainin.[17] |

| Enzyme Inhibition | Competitive inhibition of proteases.[10] | α-fluorinated β-amino acid derivatives inhibiting α-chymotrypsin.[10] |

| Metabolic Stability | Blockage of metabolic oxidation, increased in vivo half-life.[18] | Fluorinated GLP-1 analogues with higher proteolytic stability.[18] |

| Peptide Folding | Stabilization of specific secondary structures (e.g., helices, β-sheets).[6][20] | β-peptides forming stable 3₁₄-helices.[6] |

Future Outlook

The field of fluorinated β-amino acids continues to expand, driven by advances in synthetic chemistry and a deeper understanding of the "fluorine effect."[7][8] Future research will likely focus on the development of even more efficient and selective catalytic methods for their synthesis. The ribosomal incorporation of fluorinated non-canonical amino acids, including β-amino acids, is an exciting frontier for the de novo discovery of novel bioactive macrocyclic peptides.[21] As our ability to precisely engineer molecules with tailored properties grows, fluorinated β-amino acids are poised to play an increasingly important role in the development of next-generation therapeutics, advanced materials, and probes for chemical biology.

References

-

O'Hagan, D. (2012). Synthesis, structure, and biological applications of α-fluorinated β-amino acids and derivatives. Helvetica Chimica Acta, 95(10), 1731-1753. [Link]

-

Duggan, P. J., et al. (2007). Enantioselective Synthesis of α-Fluorinated β2-Amino Acids. Organic Letters, 9(18), 3547-3550. [Link]

-

Acena, J. L., Simon-Fuentes, A., & Fustero, S. (2010). Recent Developments in the Synthesis of Fluorinated β-Amino Acids. Current Organic Chemistry, 14(9), 928-949. [Link]

-

Fustero, S., Acena, J. L., & Simon-Fuentes, A. (2010). Recent Developments in the Synthesis of Fluorinated β-Amino Acids. ResearchGate. [Link]

-

Soloshonok, V. A. (2011). Synthesis of Fluorinated β-Amino Acids. ResearchGate. [Link]

-

Pan, Y., et al. (2010). Enantioselective synthesis of alpha-fluorinated beta-amino acid derivatives by an asymmetric mannich reaction and selective deacylation/decarboxylation reactions. Chemistry, 16(3), 779-782. [Link]

-

Straub, M. R. (2021). Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. Arts & Sciences Theses and Dissertations. [Link]

-

Lee, K., et al. (2004). Antimicrobial Activity and Protease Stability of Peptides Containing Fluorinated Amino Acids. Journal of the American Chemical Society, 126(3), 826-827. [Link]

-

Cheng, R. (2009). The Effect of Fluorine-Containing Amino Acids on Protein Secondary Structure Stability. American Chemical Society. [Link]

-

Tressler, C. M., & Zondlo, N. J. (2014). Enantioselective Synthesis of β-Fluoro Amines via β-Amino α-Fluoro Nitroalkanes and a Traceless Activating Group Strategy. PubMed Central. [Link]

-

Conticello, V. P., et al. (2017). Fluorinated peptide biomaterials. PubMed Central. [Link]

-

Hunter, L. (2015). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. PubMed Central. [Link]

-

Juaristi, E., & López-Ruiz, H. (1999). Recent advances in the enantioselective synthesis of beta-amino acids. Current Medicinal Chemistry, 6(10), 983-1004. [Link]

-

Wu, J., et al. (2024). Ribosomal translation of fluorinated non-canonical amino acids for de novo biologically active fluorinated macrocyclic peptides. Chemical Science. [Link]

-

Peddie, V., et al. (2010). Fluorinated beta2- and beta3-amino acids: Synthesis and inhibition of alpha-chymotrypsin. Synthesis, 2010(11), 1845-1859. [Link]

-

ResearchGate. (n.d.). Selected bioactive compounds or drugs bearing a fluorinated α‐ or β‐amino acid unit. ResearchGate. [Link]

-

Bilsland, E., & Jordan, A. M. (2021). Utility of fluorinated α-amino acids in development of therapeutic peptides. Expert Opinion on Drug Discovery, 16(1), 109-122. [Link]

-

McKee, T. D., et al. (2008). Influence of Selective Fluorination on the Biological Activity and Proteolytic Stability of Glucagon-like Peptide-1. Journal of Medicinal Chemistry, 51(15), 4567-4570. [Link]

-

Loureiro, J. A., et al. (2015). Fluorinated beta-sheet breaker peptides. Journal of Materials Chemistry B, 3(38), 7579-7582. [Link]

-

Hunter, L. (2010). The C-F bond influences the conformation of β-peptides. ResearchGate. [Link]

-

Soloshonok, V. A., et al. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry, 186, 111826. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Strategic Advantage of Fluorinated Amino Acids in Modern Drug Discovery. InnoPharmChem. [Link]

-

Moschner, J., et al. (2019). Approaches to Obtaining Fluorinated α-Amino Acids. Chemical Reviews, 119(17), 10189-10253. [Link]

-

Acena, J. L., Simon-Fuentes, A., & Fustero, S. (2010). Recent Developments in the Synthesis of Fluorinated β-Amino Acids. Bentham Science. [Link]

-

ResearchGate. (n.d.). Conformational preferences in the β-peptide oligomers of cis-2-amino-1-fluorocyclobutane-1-carboxylic acid. ResearchGate. [Link]

-

Wilkinson, S., Koksch, B., & Seeberger, P. (2015). Behind the Science: Flow Synthesis of Fluorinated α-Amino Acids. ChemistryViews. [Link]

-

Zhang, X., & Qing, F.-L. (2023). Recent advances in the synthesis of fluorinated amino acids and peptides. Organic & Biomolecular Chemistry, 21(3), 449-463. [Link]

-

Qiu, X.-L., & Qing, F.-L. (2011). Recent Advances in the Synthesis of Fluorinated Amino Acids. ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. nbinno.com [nbinno.com]

- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 7. benthamdirect.com [benthamdirect.com]

- 8. researchgate.net [researchgate.net]

- 9. benthamscience.com [benthamscience.com]

- 10. research.monash.edu [research.monash.edu]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Synthesis, structure, and biological applications of α-fluorinated β-amino acids and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Enantioselective synthesis of alpha-fluorinated beta-amino acid derivatives by an asymmetric mannich reaction and selective deacylation/decarboxylation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. "Enantioselective synthesis of β-amino acid derivatives using amidine-b" by Matthew Robert Straub [openscholarship.wustl.edu]

- 16. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. tandfonline.com [tandfonline.com]

- 20. The Effect of Fluorine-Containing Amino Acids on Protein Secondary Structure Stability [acswebcontent.acs.org]

- 21. Ribosomal translation of fluorinated non-canonical amino acids for de novo biologically active fluorinated macrocyclic peptides - Chemical Science (RSC Publishing) DOI:10.1039/D4SC04061A [pubs.rsc.org]

An In-depth Technical Guide on the Investigation of 2-(Aminomethyl)-3,3,3-trifluoropropanoic Acid as a Novel GABA Analog

Abstract

Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system (CNS), playing a crucial role in mitigating neuronal excitability. The therapeutic potential of modulating the GABAergic system has led to the development of numerous GABA analogs for treating conditions like epilepsy, neuropathic pain, and anxiety disorders.[1][2] This technical guide introduces 2-(Aminomethyl)-3,3,3-trifluoropropanoic acid, a structurally novel compound, as a candidate for investigation as a next-generation GABA analog. The strategic incorporation of a trifluoromethyl (CF3) group is hypothesized to confer advantageous physicochemical and pharmacological properties, including enhanced metabolic stability, increased lipophilicity for better blood-brain barrier penetration, and potent interactions with GABAergic targets. This document outlines a comprehensive roadmap for the synthesis, and in-depth pharmacological characterization of this promising molecule, providing researchers and drug development professionals with the foundational knowledge and detailed experimental protocols required to explore its therapeutic potential.

Introduction: The Rationale for a Trifluorinated GABA Analog

The delicate balance between neuronal excitation and inhibition is fundamental to CNS homeostasis, with GABA serving as the primary mediator of inhibitory neurotransmission.[1] However, GABA itself has limited therapeutic utility due to its poor ability to cross the blood-brain barrier. This has driven the development of GABA analogs, such as pregabalin and gabapentin, which have become cornerstone therapies for a variety of neurological and psychiatric disorders.[2][3] These existing drugs, while effective, have limitations, creating a need for novel compounds with improved pharmacological profiles.

The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity.[4] The trifluoromethyl group, in particular, can significantly alter the electronic properties and conformation of a molecule, potentially leading to more potent and selective interactions with biological targets.[4] this compound (PubChem CID: 2782221) represents an unexplored yet highly promising scaffold for a novel GABA analog.[5] Its structure combines the core GABA backbone with a trifluoromethyl group, which may offer a unique pharmacological profile compared to existing non-fluorinated analogs.

This guide provides a hypothetical but scientifically grounded framework for the comprehensive evaluation of this compound, from its chemical synthesis to its detailed in vitro and in vivo characterization.

Proposed Synthesis of this compound

Caption: Proposed synthetic workflow for this compound.

Detailed Synthetic Protocol:

-

Step 1: Knoevenagel Condensation. Ethyl 4,4,4-trifluoroacetoacetate is reacted with diethyl malonate in the presence of a base such as piperidine to yield the corresponding condensed product.

-

Step 2: Michael Addition. The product from Step 1 undergoes a Michael addition with nitromethane in the presence of a suitable base (e.g., sodium ethoxide) to introduce the nitromethyl group.

-

Step 3: Reduction of the Nitro Group. The nitro group is reduced to a primary amine using a standard method such as catalytic hydrogenation (H2 gas over a palladium on carbon catalyst).

-

Step 4: Hydrolysis and Decarboxylation. The resulting ester is subjected to acidic hydrolysis (e.g., refluxing with concentrated HCl) to hydrolyze the ester groups and induce decarboxylation, yielding the final product, this compound. The product would then be purified by recrystallization or chromatography.

Pharmacological Characterization Workflow

A systematic and multi-faceted approach is required to elucidate the pharmacological profile of this compound as a potential GABA analog. The following experimental workflow is designed to assess its interaction with key components of the GABAergic system.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Actions of fluorinated alkanols on GABA(A) receptors: relevance to theories of narcosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of trifluoromethyl-containing auxin derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fluorinated Conformationally-Restricted γ-Aminobutyric Acid Aminotransferase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | C4H6F3NO2 | CID 2782221 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Metabolic Stability of 2-(Aminomethyl)-3,3,3-trifluoropropanoic acid

Abstract

The strategic incorporation of fluorine, particularly the trifluoromethyl (CF₃) group, into drug candidates is a cornerstone of modern medicinal chemistry, primarily aimed at enhancing metabolic stability and optimizing pharmacokinetic profiles.[1] This guide provides a comprehensive framework for investigating the metabolic stability of 2-(Aminomethyl)-3,3,3-trifluoropropanoic acid, a molecule featuring this key functional group. We will dissect the theoretical underpinnings of its expected metabolic fate, provide detailed, field-proven protocols for its empirical assessment, and discuss the interpretation of potential outcomes. This document is intended for drug development professionals, researchers, and scientists seeking to apply rigorous metabolic stability assays in their discovery pipelines.

Introduction: The Rationale for Fluorination in Drug Design

In drug discovery, achieving a favorable pharmacokinetic profile is as critical as demonstrating potent pharmacological activity. A compound that is too rapidly metabolized will have a short half-life and poor bioavailability, often rendering it clinically unviable.[1] One of the most powerful strategies to mitigate rapid metabolism is the introduction of fluorine atoms at metabolically labile positions.[2][3][4]

The trifluoromethyl (-CF₃) group is exceptionally effective in this role for several reasons:

-

Bond Strength: The carbon-fluorine (C-F) bond is one of the strongest single bonds in organic chemistry, with a bond dissociation energy significantly higher than that of a carbon-hydrogen (C-H) bond.[5][6] This makes it highly resistant to enzymatic cleavage, particularly by oxidative enzymes like the cytochrome P450 (CYP) superfamily.[1]

-

Metabolic Blocking: By replacing a metabolically susceptible group (like a methyl group) with a CF₃ group, chemists can effectively block a primary site of metabolism, forcing the body to find alternative, often slower, clearance pathways.[1][6]

-

Electronic Effects: The high electronegativity of the CF₃ group can profoundly influence the electronic properties of the parent molecule, which can alter its interaction with metabolic enzymes and therapeutic targets.[5][7]

This compound incorporates a terminal CF₃ group, which is predicted to confer significant metabolic stability. The primary goal of this guide is to outline the experimental approach required to verify and quantify this stability.

Compound Profile and Predicted Metabolic Fate

Structure: this compound

The molecule possesses three key functional groups that dictate its potential metabolic pathways:

-

Trifluoromethyl (CF₃) Group: Located at the 3-position, this group is the primary anchor for metabolic stability. Phase I oxidative metabolism, commonly seen with alkyl groups, is highly unlikely at this position due to the strength and inertness of the C-F bonds.[5][6]

-

Primary Amine (-NH₂): The aminomethyl group presents a potential site for Phase II conjugation reactions. Primary amines are common substrates for enzymes such as N-acetyltransferases (NATs) and UDP-glucuronosyltransferases (UGTs).

-

Carboxylic Acid (-COOH): This group is another prime substrate for Phase II conjugation, particularly through UGTs to form acyl glucuronides or via conjugation with amino acids like glycine.

Hypothesis: The primary route of metabolism for this compound is predicted to be through Phase II conjugation at the amine or carboxylic acid moieties, with minimal to no Phase I oxidative metabolism. The parent compound is expected to exhibit a high degree of stability in assays focused on Phase I enzymes, such as the liver microsomal stability assay.

Experimental Design: The In Vitro Liver Microsomal Stability Assay

The cornerstone for assessing Phase I metabolic stability is the in vitro liver microsomal stability assay.[8] Liver microsomes are subcellular fractions of the endoplasmic reticulum from hepatocytes and contain a high concentration of CYP enzymes, the primary drivers of Phase I metabolism.[9][10][11] The objective of this assay is to measure the rate of disappearance of the parent compound over time, from which key pharmacokinetic parameters like in vitro half-life (t½) and intrinsic clearance (CLint) can be derived.[8][12]

Detailed Experimental Protocol

This protocol outlines a standard procedure for determining the metabolic stability of a test compound.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of this compound.[8]

Materials:

-

Test Compound: this compound (10 mM stock in DMSO)

-

Pooled Liver Microsomes (Human, Rat, or other species of interest, 20 mg/mL stock)

-

Phosphate Buffer (0.1 M, pH 7.4)

-

NADPH Regenerating System (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Positive Control Compound (e.g., Verapamil or Testosterone, known to be rapidly metabolized)

-

Stopping Solution: Ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide, Warfarin) for analytical normalization.

-

96-well incubation plates, incubator/shaker, centrifuge, LC-MS/MS system.

Procedure:

-

Preparation of Reaction Mixture: In a 96-well plate, prepare the main reaction mixture by combining the phosphate buffer and liver microsomes. The final microsomal protein concentration should typically be between 0.5-1.0 mg/mL.

-

Compound Addition: Add the test compound and positive control to their respective wells to achieve a final concentration of 1 µM. It is critical to keep the final DMSO concentration below 0.5% to avoid inhibiting enzyme activity.

-

Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to allow the system to reach thermal equilibrium.[1]

-

Initiation of Reaction: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells.[12] This step is crucial, as CYP enzymes are NADPH-dependent.[10] A parallel incubation without the NADPH system should be run as a negative control to assess non-enzymatic degradation.

-